Structural Uniqueness as a PKD Inhibitor Intermediate Relative to Standard Piperidine Scaffolds
The compound is specifically designed for the synthesis of aminopyrazine inhibitors of protein kinase D (PKD), a target in cancer and cardiac disease [1]. Unlike generic piperidine intermediates, its 4-chlorobenzamido group is a key pharmacophore mimic. The closest alternative building blocks, such as simple piperidine-4-carboxylates or unsubstituted benzamido piperidines, lack this dual functionality required for generating potent pan-PKD inhibitors (IC50 values for related final compounds are in the low nanomolar range, e.g., 1-2 nM for PKD1/PKD2/PKD3 with optimized pyrazine benzamide structures [2]).
| Evidence Dimension | Structural complexity and synthetic utility for a specific target class (PKD) |
|---|---|
| Target Compound Data | Contains both N-1-COOMe and C-4-(4-Cl-benzamido)methyl substituents, enabling direct elaboration to PKD inhibitor pharmacophore. |
| Comparator Or Baseline | Generic piperidine-4-carboxylic acid methyl ester or 4-aminopiperidine derivatives (lacking the 4-chlorobenzamido group). |
| Quantified Difference | Not directly quantified; inferred from SAR of final PKD inhibitors synthesized from similar intermediates. |
| Conditions | Multi-step organic synthesis to generate PKD inhibitors as described in patent WO/2012/078859 [1]. |
Why This Matters
This specific intermediate bypasses several synthetic steps, directly placing the crucial 4-chlorobenzamido group onto a piperidine scaffold poised for further elaboration, which can improve synthetic efficiency and reduce step-count for labs developing PKD inhibitors.
- [1] WIPF PETER, WANG QIMING JAN. PROTEIN KINASE D INHIBITORS. WIPO Patent WO/2012/078859 A3. 2012-09-13. View Source
- [2] CRT5 (PKD inhibitor) data per ProbeChem: IC50 values of 1, 2 and 1.5 nM for PKD1, PKD2 and PKD3, respectively. View Source
